molecular formula C6H7IN2O2 B1296177 5-Iodo-2,4-dimethoxypyrimidine CAS No. 52522-99-3

5-Iodo-2,4-dimethoxypyrimidine

Cat. No.: B1296177
CAS No.: 52522-99-3
M. Wt: 266.04 g/mol
InChI Key: KNTMOGOYRYYUIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethoxypyrimidine typically involves the iodination of 2,4-dimethoxypyrimidine. One common method includes the reaction of 2,4-dimethoxypyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Scientific Research Applications

Chemistry: 5-Iodo-2,4-dimethoxypyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and nucleoside analogs .

Biology: In biological research, this compound is utilized in the study of nucleic acid interactions and enzyme mechanisms. It is also employed in the design of inhibitors for specific enzymes involved in DNA replication and repair .

Medicine: Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also a precursor for the production of various agrochemicals and pharmaceuticals .

Properties

IUPAC Name

5-iodo-2,4-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTMOGOYRYYUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294745
Record name 5-iodo-2,4-dimethoxypyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52522-99-3
Record name 52522-99-3
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Record name 5-iodo-2,4-dimethoxypyrimidine
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Record name 5-iodo-2,4-dimethoxypyrimidine
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Synthesis routes and methods I

Procedure details

A dry 1 L round-bottomed flask was charged with 5-iodouracil (50 g, 0.21 mol), phosphorus oxychloride (300 ml), and N,N-diethylaniline (6 drops). The heterogenous mixture was heated in a 120° C. oil bath under a nitrogen atmosphere for 24 hours. The phosphorus oxychloride was distilled off (some product co-distills off). The reaction solution was next slowly and cautiously poured over ice (1 L) and solid sodium bicarbonate keeping the internal temperature at or below -20° C. (This was accomplished by cooling in a dry-ice acetone bath). Once the addition was complete, the reaction mixture was adjusted to pH 7 by addition of solid sodium bicarbonate. The mixture was extracted with methylene chloride and the organic fractions dried by passage through phase separator paper. The crude solution of 2,4-dichloro-5-iodopyrimidine was immediately added dropwise to a solution containing MeOH (400 ml) and sodium methoxide (28.8 g, 0.533 mol). This addition took 1 hour. The reaction was then stirred at room temperature overnight. The solution was neutralized with CO2 (gas), extracted with methylene chloride, dried over anhydrous Na2SO4, filtered and concentrated. The crude product was adsorbed onto silica gel (100 g) and loaded onto a 400 g silica gel flash chromatography column. The column was eluted with 90:10 hexanes:ethyl acetate (v:v). The appropriate fractions were combined and concentrated to a white solid as the title compound.
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Synthesis routes and methods II

Procedure details

As illustrated in Scheme 2, 5-iodouracil was converted to 2,4-dichloro-5-iodopyrimidine with phosphorus oxychloride, which on treatment with sodium methoxide yielded 2,4-dimethoxy-5-iodopyrimidine (2a). The latter was coupled with trimethylsilylacetylene in the presence of (Ph3P)2PdCl2 /CuI, Et3N in CH2Cl2 to give 3a, followed by deprotection of the trimethylsilyl group with n-Bu4NF to give 2,4-dimethoxy-5-ethynylpyrimidine (4a). The coupling of decaborane with the alkyne was first conducted at 110° C. in toluene in the presence of propriononitrile as an activating agent for the decaborane, which is known to give very good yields (>70%) with a variety of terminal alkynes. Unfortunately, when these conditions were applied to the compound 4a, the formation of two products in equal proportion was observed by TLC. The less polar component corresponded to a product which had the two methoxy groups, but no signal for the B--C--H proton by 1H NMR, whereas the second more polar product corresponded to the desired compound 5a. A kinetics study of this reaction monitored by TLC showed the initial exclusive formation of the desired product. However, when the reaction was maintained at 110° C., the formation of the less polar product occurred and increased if the reaction was maintained at the same temperature. These observations were confirmed by 1H-NMR after quenching the reaction with MeOH at different times. The temperature at which the reaction was performed appeared critical since it had been reported by Heying, T. L. et al., "A new series of organoboranes. (I) Carboranes from the reaction of decaborane with acetylenic compounds," Inorg. Chem. 1963, 2, 1089-1092, that formation of the decaborane-propriononitrile complex occurs only at high temperature. Surprisingly, when the coupling reaction was conducted in the absence of propriononitrile, the formation of the only desired compound 5a was obtained in 60% yield. Demethylation of the methoxy groups using iodotrimethylsilane gave after crystallization in MeOH the desired pure 5-carboranyluracil (6a) exclusively in the closo-form. The absence of the nido-compound [(nido-7,8-C2B9H11)- ] was confirmed by mass spectroscopy and a stain test (spraying the TLC plate with 0.1% PdCl2 in concentrated HCl and heating, produces a gray color for the closo-form and a black color for the nido-form of carboranes) as a white crystalline solid. The availability of 5-carboranyluracil (6a) provided a versatile intermediate for the synthesis of a number of nucleoside analogues described below.
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Q & A

Q1: What makes 5-Iodo-2,4-dimethoxypyrimidine a valuable starting material for synthesizing modified uracil derivatives?

A1: this compound serves as a versatile building block due to the reactivity of its iodine atom. This iodine can be readily substituted in palladium-catalyzed reactions, allowing for the introduction of various substituents at the 5-position of the pyrimidine ring [, ]. This approach offers a more efficient route compared to using substituted propargylic ketones as starting materials [].

Q2: Can you elaborate on the advantages of using palladium-catalyzed reactions with this compound for synthesizing 5-(acylethynyl)uracils?

A2: Employing palladium-catalyzed reactions with this compound and substituted propargylic alcohols leads to good yields of 5-(acylethynyl)uracils []. This method proves to be advantageous for several reasons:

  • Improved Yields: Research indicates that this strategy results in superior yields compared to utilizing the corresponding ketones as starting materials [].

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